6-Bromo-4-methylbenzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6-Bromo-4-methylbenzofuran-2-carboxylic acid involves the reaction of commercially available 4-bromo-2-hydroxy-6-methylbenzaldehyde with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred for 2 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylbenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
6-Bromo-4-methylbenzofuran-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid: This compound shares a similar benzofuran core structure but has a hydroxyl group instead of a bromine atom.
6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid: This compound has additional functional groups, including an acetyl and hydroxyl group, making it structurally similar but functionally different.
Uniqueness
6-Bromo-4-methylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7BrO3 |
---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
6-bromo-4-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrO3/c1-5-2-6(11)3-8-7(5)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
DGVCICGVASXSDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(O2)C(=O)O)Br |
Origin of Product |
United States |
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